Ethyl 3-chloro-2-fluorobenzoate chemical structure and properties
Ethyl 3-chloro-2-fluorobenzoate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Ethyl 3-chloro-2-fluorobenzoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, physicochemical properties, synthesis, and reactivity. Special emphasis is placed on providing practical, field-proven insights into its handling, safety, and application in synthetic workflows, aiming to empower researchers in drug discovery and development.
Introduction: A Versatile Halogenated Building Block
Ethyl 3-chloro-2-fluorobenzoate (CAS No. 773135-55-0) is a synthetically valuable aromatic ester. Its structure, featuring both chloro and fluoro substituents on the benzene ring, imparts unique electronic properties and reactivity, making it a sought-after building block in medicinal chemistry and materials science.[1] The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, all critical parameters in the design of novel therapeutic agents.[1] This guide will delve into the core chemical and physical characteristics of this compound, providing a foundational understanding for its effective utilization in complex synthetic pathways.
Chemical Structure and Core Properties
The molecular identity of Ethyl 3-chloro-2-fluorobenzoate is defined by its unique arrangement of atoms, which dictates its reactivity and physical characteristics.
Molecular Structure:
Caption: 2D structure of Ethyl 3-chloro-2-fluorobenzoate.
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 773135-55-0 | [2][3][4][5][6][7] |
| Molecular Formula | C₉H₈ClFO₂ | [2][3][4][5][6][7] |
| Molecular Weight | 202.61 g/mol | [2][3][4][5][6][7] |
| Appearance | White to light yellow crystalline powder (for the parent acid) | [8] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [4] |
| Solubility | Data not available | |
| Density | Data not available |
Note: Experimental data for the physical properties of Ethyl 3-chloro-2-fluorobenzoate is limited. The appearance is described for the parent carboxylic acid, 3-chloro-2-fluorobenzoic acid.
Synthesis and Purification: A Practical Approach
The most common and industrially scalable method for the preparation of Ethyl 3-chloro-2-fluorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This acid-catalyzed reaction with ethanol offers a straightforward route to the desired ester.
Reaction Scheme:
Caption: Fischer esterification of 3-chloro-2-fluorobenzoic acid.
Experimental Protocol: Fischer Esterification
Causality: The use of excess ethanol serves a dual purpose: it acts as a reactant and as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. Sulfuric acid is a highly effective catalyst for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq) in absolute ethanol (10-20 eq).
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Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
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Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
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Workup: After cooling to room temperature, neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[10]
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and identify any residual starting material or byproducts.
Spectroscopic Characterization
While experimental spectra for Ethyl 3-chloro-2-fluorobenzoate are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons (3H): A complex multiplet pattern is expected in the range of δ 7.0-8.0 ppm due to the coupling of the three aromatic protons with each other and with the fluorine atom.
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Ethyl Group (5H):
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A quartet at approximately δ 4.4 ppm (2H, -OCH₂CH₃) resulting from coupling with the adjacent methyl protons.
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A triplet at approximately δ 1.4 ppm (3H, -OCH₂CH₃) from coupling with the methylene protons.
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¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon: δ ~164-166 ppm.
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ ~115-160 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic splitting patterns and shifts.
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Ethyl Group:
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-OCH₂- carbon at δ ~61-62 ppm.
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-CH₃ carbon at δ ~14 ppm.
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FT-IR Spectroscopy (Predicted):
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C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
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C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.
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Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
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C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): A peak at m/z = 202, with an M+2 peak at m/z = 204 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom.
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Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 157. Further fragmentation of the aromatic ring is also expected.
Reactivity and Synthetic Applications
Ethyl 3-chloro-2-fluorobenzoate is a versatile intermediate primarily utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[11] The halogen substituents provide sites for further functionalization and modulate the reactivity of the aromatic ring.
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Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom, being ortho to the electron-withdrawing ester group, is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles at the C2 position.
-
Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
-
Ester Hydrolysis and Amidation: The ethyl ester can be readily hydrolyzed to the parent carboxylic acid or converted to amides by reaction with amines, providing further avenues for molecular elaboration.
Illustrative Synthetic Pathway:
Caption: Key transformations of Ethyl 3-chloro-2-fluorobenzoate.
Safety, Handling, and Storage
While specific toxicological data for Ethyl 3-chloro-2-fluorobenzoate is limited, it is prudent to handle it with the care afforded to other halogenated aromatic compounds.[12][13]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[12]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[12]
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Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[12]
Handling:
-
Avoid inhalation of vapors or dust.[1]
-
Use non-sparking tools and handle in an inert atmosphere if necessary.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Conclusion
Ethyl 3-chloro-2-fluorobenzoate is a valuable and versatile intermediate in modern organic synthesis. Its unique substitution pattern provides multiple avenues for further chemical modification, making it a key component in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its safe and effective application in research and development.
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ChemUniverse. ETHYL 3-CHLORO-2-FLUOROBENZOATE [P79292]. [Link]
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PubChemLite. Benzoic acid, 3-chloro-2-fluoro-, ethyl ester (C9H8ClFO2). [Link]
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